4-Bromotoluene (Methyl D3)
Description
Significance of Isotopic Labeling in Contemporary Chemical Science
Isotopic labeling is a powerful technique that involves the incorporation of an isotope into a molecule to track its journey through a chemical reaction or a biological system. studysmarter.co.ukcreative-proteomics.comwikipedia.org By replacing a specific atom with its isotope, scientists can follow the molecule's transformations, unravel intricate reaction mechanisms, and precisely quantify the presence of different compounds. studysmarter.co.uk The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous as they are safe for use in a wide range of studies, including those involving living organisms. studysmarter.co.uksilantes.com
The primary principle behind the utility of isotopic labeling lies in the ability to distinguish the labeled molecule from its unlabeled counterpart. wikipedia.org This distinction can be detected through various analytical techniques, including mass spectrometry, which measures the difference in mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects differences in the nuclear properties of the isotopes. wikipedia.org This allows researchers to trace the fate of specific atoms or functional groups throughout a chemical process, providing invaluable information that would be otherwise inaccessible. numberanalytics.com
Research Landscape of Deuterated Aryl Halides
Within the broader field of isotopic labeling, deuterated aryl halides have emerged as a particularly important class of compounds. Aryl halides, which are aromatic compounds containing one or more halogen atoms, are fundamental building blocks in organic synthesis. The introduction of deuterium into these molecules has opened up new avenues for research, particularly in the study of reaction mechanisms and the synthesis of complex molecules. nih.govacs.orgchinesechemsoc.org
Recent advancements have focused on developing efficient and selective methods for the deuteration of aryl halides. nih.govacs.orgresearchgate.net These methods often employ transition metal catalysts, such as palladium, to facilitate the exchange of hydrogen atoms with deuterium. acs.orgresearchgate.netacs.org Researchers are continually exploring novel catalytic systems and reaction conditions to improve the efficiency, selectivity, and functional group tolerance of these deuteration reactions. nih.govacs.orgacs.org The ability to selectively introduce deuterium at specific positions within an aryl halide molecule is crucial for its application in mechanistic studies. acs.org
Contextualizing 4-Bromotoluene (B49008) (Methyl D3) in Mechanistic and Synthetic Studies
4-Bromotoluene (Methyl D3) is a deuterated aromatic compound that serves as a prime example of the utility of isotopic labeling in chemical research. In this molecule, the three hydrogen atoms of the methyl group of 4-bromotoluene are replaced with deuterium atoms. This specific labeling pattern makes it a valuable tool for a variety of applications.
In mechanistic studies, the deuterated methyl group in 4-Bromotoluene (Methyl D3) can act as a spectroscopic probe. In NMR spectroscopy, the deuterium substitution simplifies the spectrum by eliminating the signals from the methyl protons, allowing for a clearer analysis of other protons in the molecule or its environment. This is particularly useful for studying reactions where the methyl group might be involved or for probing the electronic environment of the aromatic ring.
From a synthetic perspective, 4-Bromotoluene (Methyl D3) can be used as a starting material to introduce a deuterated methyl group into more complex molecules. The bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, allowing for the construction of larger, more intricate structures. chemicalbook.com For instance, it can undergo reactions like the Heck reaction and Suzuki coupling, which are powerful tools in modern organic synthesis. chemicalbook.com The presence of the deuterated methyl group allows for the creation of isotopically labeled versions of target molecules, which are essential for applications such as metabolic research and drug development. studysmarter.co.uk
Chemical and Physical Properties of 4-Bromotoluene and its Deuterated Analog
The physical and chemical properties of 4-bromotoluene are well-documented. chemicalbook.comontosight.ainih.govsigmaaldrich.com The introduction of deuterium in the methyl group of 4-Bromotoluene (Methyl D3) results in a slight increase in its molecular weight compared to the non-deuterated form. oakwoodchemical.com
| Property | 4-Bromotoluene | 4-Bromotoluene (Methyl D3) |
| Molecular Formula | C₇H₇Br ontosight.ainih.gov | C₇H₄BrD₃ oakwoodchemical.com |
| Molecular Weight | 171.03 g/mol nih.gov | 174.06 g/mol oakwoodchemical.com |
| Boiling Point | 183-185 °C ontosight.ai | 86-88 °C / 35 mmHg |
| Melting Point | 26-29 °C chemicalbook.comsigmaaldrich.com | Not available |
| Density | 1.39 g/mL at 25 °C chemicalbook.comsigmaaldrich.com | Not available |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and benzene (B151609). ontosight.ai | Not available |
Detailed Research Findings
Research involving 4-Bromotoluene (Methyl D3) often centers on its role as a building block in the synthesis of more complex deuterated molecules. For example, it can be used in palladium-catalyzed cross-coupling reactions to create larger structures where the deuterated methyl group serves as a tracer. The stability of the C-D bond compared to the C-H bond can also influence the reactivity and metabolic fate of molecules containing this group, a phenomenon known as the kinetic isotope effect. This effect is a cornerstone of many mechanistic studies.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304707 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22328-44-5 | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Bromotoluene Methyl D3
Elucidation of Reaction Mechanisms Through Isotopic Labeling
Isotopic labeling is a powerful technique to probe the intricacies of chemical reactions. By replacing an atom with its heavier, stable isotope, chemists can gain insights into bond-breaking and bond-forming steps, as well as the nature of transition states. The use of 4-Bromotoluene (B49008) (Methyl D3) provides a unique opportunity to study reactions involving the toluene (B28343) moiety.
Application of Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
The deuterium kinetic isotope effect (KIE) is the ratio of the rate of a reaction with a hydrogen-containing reactant to the rate of the same reaction with a deuterium-containing reactant (kH/kD). A primary KIE is observed when the C-H bond is broken in the rate-determining step of a reaction, and its magnitude is typically greater than 1. A secondary KIE occurs when the C-H bond is not broken in the rate-determining step but is located at or near the reaction center.
While specific KIE studies involving the direct use of 4-Bromotoluene (Methyl D3) are not extensively reported in publicly available literature, the principles of KIE can be applied to predict its behavior. For instance, in reactions where the methyl group's C-H bond is cleaved in the rate-determining step, a significant primary KIE would be expected. Conversely, reactions where the methyl group is not directly involved in the rate-limiting step might exhibit a smaller, secondary KIE. The study of such effects is crucial in understanding mechanisms of oxidation, halogenation, or deprotonation of the methyl group in toluene derivatives.
Tracing Molecular Rearrangements and Hydride Exchange
The deuterium label in 4-Bromotoluene (Methyl D3) is an effective tracer for following molecular rearrangements and hydride exchange processes. In reactions catalyzed by transition metals, for example, the possibility of hydride abstraction from the methyl group to form a metal-hydride species can be investigated. If such a step occurs, the deuterium atoms could potentially be transferred to other parts of the molecule or to other molecules in the reaction mixture.
Detailed mechanistic studies involving hydride exchange often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to track the position of the deuterium label in the products and intermediates. While specific research detailing molecular rearrangements and hydride exchange pathways for 4-Bromotoluene (Methyl D3) is not readily found, the compound remains a prime candidate for such investigations, particularly in the context of catalysis and organometallic chemistry.
Carbon-Carbon Bond Formation Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient construction of complex molecules. 4-Bromotoluene, and by extension its deuterated analog, is a common aryl halide substrate in these reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 4-Bromotoluene (Methyl D3) is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of various cross-coupling reactions. The presence of the deuterated methyl group allows for the synthesis of specifically labeled products, which can be valuable in fields such as medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
While no specific studies detailing the Suzuki-Miyaura coupling of 4-Bromotoluene (Methyl D3) with comprehensive data tables are available, the reaction is expected to proceed similarly to its non-deuterated counterpart. The coupling of 4-Bromotoluene (Methyl D3) with various boronic acids or their esters would yield the corresponding deuterated biaryl compounds. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would influence the efficiency of the coupling.
Table 1: Illustrative Suzuki-Miyaura Coupling of 4-Bromotoluene (Methyl D3)
| Entry | Boronic Acid/Ester | Product |
| 1 | Phenylboronic acid | 4-Methyl-d3-biphenyl |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methyl-d3-biphenyl |
| 3 | Thiophene-2-boronic acid | 2-(4-Methyl-d3-phenyl)thiophene |
This table is illustrative and based on the general reactivity of 4-bromotoluene in Suzuki-Miyaura coupling reactions. Specific yields and reaction conditions would require experimental investigation.
The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, typically involving the coupling of an aryl or vinyl halide with an alkene. researchgate.net The reaction of 4-Bromotoluene (Methyl D3) with styrene (B11656) would be expected to yield deuterated stilbene (B7821643) derivatives.
The mechanism of the Heck reaction involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to give the final product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst. The regioselectivity and stereoselectivity of the Heck reaction are influenced by various factors, including the catalyst, ligands, and reaction conditions.
Table 2: Potential Products from the Heck Reaction of 4-Bromotoluene (Methyl D3) with Styrene
| Product Name | Structure |
| (E)-1-(4-Methyl-d3-phenyl)-2-phenylethene | (CD3)C6H4CH=CHC6H5 |
| (Z)-1-(4-Methyl-d3-phenyl)-2-phenylethene | (CD3)C6H4CH=CHC6H5 |
The formation of E and Z isomers is possible, with the E isomer typically being the major product under standard Heck reaction conditions.
Decarboxylative Cross-Coupling Mechanistic Studies
Decarboxylative cross-coupling reactions represent a powerful method for forming new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, accompanied by the extrusion of carbon dioxide (CO₂). In the context of 4-Bromotoluene (Methyl D3), its primary role is as an aryl halide partner in mechanistic investigations designed to elucidate reaction pathways. The deuterium-labeled methyl group acts as a chemically inert but spectroscopically distinct tracer, allowing researchers to follow the molecule's trajectory without interfering with the core reaction at the carbon-bromine bond.
Mechanisms for these couplings are diverse and depend heavily on the catalytic system employed.
Palladium- and Copper-Catalyzed Pathways: In many systems, the reaction is initiated by the thermal decarboxylation of a metal carboxylate (often copper), which generates an aryl-metal intermediate. This species then engages in a transmetalation step with a palladium(II) complex, formed from the oxidative addition of an aryl halide like 4-Bromotoluene (Methyl D3). Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. The use of 4-Bromotoluene (Methyl D3) in such studies helps confirm that the methyl group remains intact and uninvolved throughout the catalytic cycle.
Radical Mechanisms: Alternative mechanisms, particularly those involving nickel or iron catalysts, may proceed through radical intermediates. wikipedia.org For instance, an iron(III) catalyst can facilitate a photochemical decarboxylation to produce a carboxy radical, which then generates an organoradical intermediate. wikipedia.org This radical can be trapped and subsequently undergo coupling.
The stability of the C-D bonds in the methyl group ensures that it does not participate in undesired side reactions, thereby providing clear, interpretable results in mechanistic studies.
Table 1: Catalytic Systems for Decarboxylative Cross-Coupling Reactions
| Catalyst System | Proposed Intermediate | Role of 4-Bromotoluene (Methyl D3) |
|---|---|---|
| Palladium/Copper | Aryl-copper and Aryl-palladium complexes | Aryl halide coupling partner |
| Nickel-based | Ni(I)/Ni(III) organometallic species | Aryl halide for oxidative addition |
| Iron(III) salts | Photogenerated carboxy radical | Aryl halide for radical-polar crossover |
Copper-Mediated Cross-Coupling Reactions (e.g., C-O, C-S)
Copper-mediated cross-coupling reactions, such as the Ullmann condensation, are fundamental for the formation of carbon-heteroatom bonds, particularly C-O and C-S bonds. acs.org 4-Bromotoluene (Methyl D3) serves as an effective aryl halide substrate in these transformations, leading to the synthesis of isotopically labeled diaryl ethers and diaryl thioethers. These products are valuable as internal standards or tracers in various analytical and biological studies.
The general reaction involves the coupling of an aryl halide with an alcohol (for C-O bonds) or a thiol (for C-S bonds) in the presence of a copper catalyst and a base. Modern protocols often employ ligands, such as 1,10-phenanthroline, to improve catalyst solubility and efficiency, allowing reactions to proceed under milder conditions than traditional Ullmann reactions. acs.orgyoutube.com
For example, 4-Bromotoluene (Methyl D3) can be coupled with phenols or thiophenols to yield the corresponding deuterated ethers or thioethers. A known application for non-deuterated 4-bromotoluene is its C-O coupling reaction with 2,4-dimethylphenol, catalyzed by a CuI/K₂CO₃/phenanthroline system. The deuterated analogue would be expected to react similarly. The mechanism is believed to involve the formation of a copper(I) alkoxide or thiolate, which then reacts with the aryl halide. The deuterium-labeled methyl group remains a spectator throughout this process, providing a stable isotopic signature on the resulting product.
Table 2: Examples of Copper-Mediated Cross-Coupling Reactions
| Reaction Type | Reactants | Catalyst/Base | Product Type |
|---|---|---|---|
| C-O Coupling | 4-Bromotoluene (Methyl D3) + Phenol | CuI / K₂CO₃ | Deuterated Diaryl Ether |
| C-S Coupling | 4-Bromotoluene (Methyl D3) + Thiophenol | CuI / Cs₂CO₃ | Deuterated Diaryl Thioether |
| Amidation | 4-Bromotoluene (Methyl D3) + Amide | CuI / Ligand / Base | Deuterated N-Aryl Amide |
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in 4-Bromotoluene (Methyl D3) can be displaced by a nucleophile, although such reactions on unactivated aryl halides are generally challenging. Aromatic rings are electron-rich and thus resist attack by nucleophiles. wikipedia.org For a nucleophilic aromatic substitution (SₙAr) to occur readily via the addition-elimination mechanism, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgdalalinstitute.com
4-Bromotoluene lacks such activation; the methyl group is weakly electron-donating. Therefore, forcing conditions such as high temperatures, high pressures, and very strong nucleophiles (e.g., sodium amide, NaNH₂) are often necessary to induce substitution. scribd.com Under these harsh conditions, the reaction may proceed through a highly reactive benzyne (B1209423) intermediate, formed by elimination of HBr, followed by the addition of the nucleophile. scribd.com
Redox Chemistry of Deuterated Toluene Systems
Oxidation of the Deuterated Methyl Group to Carbonyl and Carboxyl Derivatives
The deuterated methyl group of 4-Bromotoluene (Methyl D3) can be oxidized to form carbonyl and carboxyl derivatives. This transformation is a key route to synthesizing isotopically labeled aromatic aldehydes and carboxylic acids. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can fully oxidize the -CD₃ group to a carboxylic acid (-COOH), yielding 4-bromobenzoic acid. scribd.com It is important to note that the deuterium atoms are lost during this complete oxidation.
Partial oxidation to the aldehyde level, to form 4-bromobenzaldehyde-d₁, is more delicate and requires milder or more controlled conditions.
A significant aspect of this reaction is the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, meaning that breaking it requires more energy. wikipedia.org Consequently, the oxidation of the -CD₃ group is significantly slower than the oxidation of a -CH₃ group. acs.org This effect is a cornerstone of mechanistic studies, as a large KIE (typically kH/kD > 2) indicates that C-H (or C-D) bond cleavage is the rate-determining step of the reaction. nih.gov
Table 3: Oxidation Products of 4-Bromotoluene (Methyl D3)
| Oxidizing Agent | Reaction Conditions | Primary Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Heat, alkaline solution | 4-Bromobenzoic acid |
| Chromic Acid (H₂CrO₄) | Acidic solution | 4-Bromobenzoic acid |
| Manganese Dioxide (MnO₂) | Specific conditions | 4-Bromobenzaldehyde-d₁ |
Reductive Debromination Pathways
Reductive debromination is a chemical reaction that removes the bromine atom from the aromatic ring of 4-Bromotoluene (Methyl D3) and replaces it with a hydrogen atom, yielding toluene-d₃. This transformation is useful for synthesizing deuterated standards or for removing a halogen that was used as a directing or blocking group in a synthetic sequence.
Several methods can achieve this reduction:
Catalytic Hydrogenation: This is a common method involving a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). The reaction effectively cleaves the C-Br bond and replaces it with a C-H bond.
Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a palladium catalyst such as PdCl₂(dppf), to achieve hydrodehalogenation. organic-chemistry.org
Radical-Mediated Reduction: Tin-free methods using visible-light photoredox catalysis in the presence of a hydrogen atom donor like formic acid can generate an aryl radical intermediate, which is then quenched to give the dehalogenated product. organic-chemistry.org
The product of these reactions, toluene-d₃, is a valuable solvent for NMR spectroscopy and a useful starting material for further isotopic labeling studies.
Intramolecular Cyclialkylation and Friedel-Crafts Rearrangements
4-Bromotoluene (Methyl D3) can be incorporated into molecules designed to undergo intramolecular Friedel-Crafts reactions, which are powerful methods for constructing polycyclic aromatic systems. masterorganicchemistry.com In such a reaction, an alkyl or acyl group tethered to the deuterated toluene ring acts as the electrophile, which attacks the aromatic ring to form a new cyclic structure. youtube.com
A typical substrate would be a derivative of 4-Bromotoluene (Methyl D3) with a side chain containing a potential electrophile or a precursor, such as an alcohol or alkyl halide. For example, a molecule like 4-(4-bromophenyl-d₃)-1-butanol, upon treatment with a strong acid (e.g., H₂SO₄, polyphosphoric acid), would first generate a carbocation on the side chain. This carbocation would then be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form a deuterated tetralin derivative.
Deuterium labeling is particularly insightful in these reactions. nih.govsc.edu Friedel-Crafts alkylations are notorious for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift before cyclization. masterorganicchemistry.com The presence of the -CD₃ group provides a stable isotopic marker to precisely track the positions of atoms and determine if such rearrangements have occurred, thereby clarifying complex mechanistic pathways.
Deuterium Scrambling Phenomena in Intermediate Species
Deuterium scrambling refers to the intramolecular rearrangement of deuterium and hydrogen atoms within a molecule or a reactive intermediate. This phenomenon can reveal the presence and nature of transient species that may not be directly observable. While specific studies on deuterium scrambling for 4-Bromotoluene (Methyl D3) are not prevalent, principles can be drawn from related systems. For instance, studies on the enzymatic hydroxylation of deuterated toluenes have shown both retention and partial loss of deuterium, suggesting the formation of intermediate species where the deuterium label can migrate. nih.gov
In the context of 4-Bromotoluene (Methyl D3), scrambling could potentially occur in several types of intermediates:
Arenium Ions (σ-complexes): During electrophilic aromatic substitution (e.g., nitration or halogenation), a carbocation intermediate known as an arenium ion is formed. While the CD₃ group is not directly bonded to the center of positive charge, hyperconjugation effects that stabilize the cation could, under certain harsh conditions or with specific catalysts, facilitate migration or exchange of deuterium with protons from the reaction medium, although this is generally considered unlikely for methyl groups.
Benzylic Intermediates: Reactions involving the methyl group, such as free-radical halogenation or oxidation, proceed via benzylic radical or cationic intermediates. In a hypothetical benzylic cation (4-BrC₆H₄CD₂⁺), there is a possibility for a 1,2-deuteride shift, leading to scrambling of the deuterium position, although this would require significant energy. More commonly, scrambling might be observed in mass spectrometry studies where gas-phase ions are generated and have sufficient internal energy to undergo rearrangements. nih.gov
The observation, or lack thereof, of deuterium scrambling provides critical evidence for or against the existence of certain short-lived intermediates and their respective energy barriers.
Impact of Deuteration on Regioselectivity and Product Distribution
Isotopic substitution can subtly alter the electronic and steric properties of a functional group, which in turn can influence the regioselectivity of a reaction and the distribution of products. The primary mechanism for this influence is the kinetic isotope effect (KIE).
The replacement of C-H bonds with stronger C-D bonds can alter reaction pathways, a phenomenon known as "metabolic switching" in drug metabolism studies. nih.gov For example, if a primary metabolic pathway for a non-deuterated drug involves oxidation of a methyl group, the deuterated version will exhibit a slower rate for this reaction. This can cause a different, previously minor, metabolic pathway to become more prominent.
Consider a hypothetical reaction where both benzylic oxidation and aromatic substitution can occur. The significant primary KIE on the benzylic C-D bond cleavage would drastically slow down the oxidation pathway, thereby favoring products from aromatic substitution.
Table 1: Hypothetical Impact of Deuteration on Product Distribution
| Starting Material | Reaction Pathway | Relative Rate | Major Product(s) |
| 4-Bromotoluene | Benzylic Oxidation | Fast | 4-Bromobenzaldehyde |
| Aromatic Nitration | Normal | 2-Nitro-4-bromotoluene | |
| 4-Bromotoluene (Methyl D3) | Benzylic Oxidation | Slow (due to KIE) | 4-Bromobenzaldehyde-d₂ |
| Aromatic Nitration | Normal | 2-Nitro-4-bromotoluene-d₃ |
This table is illustrative and based on established principles of kinetic isotope effects.
This "metabolic switching" principle demonstrates that deuteration can be a powerful tool to guide a reaction towards a desired product by selectively disfavoring an alternative pathway. nih.gov
Competitive Reaction Studies and Mechanistic Insights
Competitive reaction studies, where a deuterated compound and its non-deuterated analog react under the same conditions, are a cornerstone for determining kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD), i.e., KIE = kH/kD.
Primary KIE: A significant primary KIE (typically > 2) is observed when a C-H(D) bond is broken or formed in the rate-determining step of the reaction. For 4-Bromotoluene (Methyl D3), this would be evident in reactions like free-radical bromination of the methyl group or oxidation to a carboxylic acid.
Secondary KIE: A smaller secondary KIE (typically 0.8-1.2) occurs when the C-H(D) bond is not broken but is located at or near a reacting center. For example, in an SN2 reaction at a benzylic position, a change in hybridization from sp³ to sp² (or vice versa) at the carbon atom bonded to the CD₃ group would result in a secondary KIE.
By precisely measuring the KIE, chemists can deduce detailed information about the transition state of a reaction. For instance, a large primary KIE in the oxidation of the methyl group would confirm that C-H bond cleavage is the rate-limiting step.
Table 2: Expected Kinetic Isotope Effects in Reactions of 4-Bromotoluene (Methyl D3)
| Reaction Type | Rate-Determining Step Involving Methyl Group | Expected KIE (kH/kD) | Mechanistic Implication |
| Free-Radical Benzylic Bromination | H/D abstraction from the methyl group | > 4 | C-H/D bond cleavage is rate-limiting. |
| Permanganate Oxidation of Methyl Group | H/D abstraction from the methyl group | ~ 6-10 | C-H/D bond cleavage is rate-limiting. wikipedia.org |
| Electrophilic Aromatic Nitration | Attack on the aromatic ring | ~ 1 (Inverse KIE < 1 possible) | Methyl group not directly involved in bond breaking; secondary effects on transition state stabilization. |
| Suzuki Cross-Coupling | Reductive elimination from Palladium center | ~ 1 | C-Br bond cleavage is key; methyl group is distant from the reaction center. |
These studies underscore the utility of 4-Bromotoluene (Methyl D3) not just as a synthetic building block, but as a sophisticated tool for probing the fundamental mechanisms of organic reactions.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the characterization of 4-Bromotoluene (B49008) (Methyl D3). The substitution of protons with deuterium (B1214612) atoms, which have a different nuclear spin and magnetic moment, profoundly alters the NMR spectrum, providing clear advantages for quantitative and qualitative analysis.
Quantitative Analysis of Deuterium Content via ¹H NMR
Quantitative ¹H NMR (qNMR) provides a direct and precise method for determining the deuterium incorporation in the methyl group of 4-Bromotoluene (Methyl D3). The fundamental principle lies in comparing the integral of a residual proton signal with that of a signal from a non-deuterated part of the molecule.
In a standard ¹H NMR spectrum of non-deuterated 4-bromotoluene, the methyl (–CH₃) protons typically appear as a singlet around δ 2.3 ppm, integrating to three protons. The aromatic protons appear as two distinct doublets in the region of δ 7.0-7.5 ppm, each integrating to two protons. In a highly enriched sample of 4-Bromotoluene (Methyl D3), the signal at δ 2.3 ppm is nearly absent. The deuterium content is quantified by comparing the integral of the very small residual –CHD₂ or –CH₂D signal to the integral of the stable aromatic proton signals. mdpi.comspectralservice.de
The percentage of deuterium incorporation can be calculated using the following formula, assuming the aromatic protons at positions 2, 3, 5, and 6 are used as the internal reference:
Deuterium Incorporation (%) = [1 - (Integral of residual methyl protons / (Integral of aromatic protons / 4) * 3)] * 100
This method allows for an accurate assessment of the isotopic enrichment, which is critical for applications where a high degree of deuteration is required. mdpi.com An alternative approach involves acquiring both ¹H and ²H NMR spectra and comparing the integral areas of the respective signals to calculate the deuteration degree. spectralservice.de
| Analysis Parameter | ¹H NMR Specification |
| Analyte | 4-Bromotoluene (Methyl D3) |
| Reference Signal | Aromatic protons (4H) |
| Quantified Signal | Residual methyl protons (at ~2.3 ppm) |
| Basis of Quantification | Ratio of signal integrals |
Structural Elucidation and Deuterium Position Determination by ¹³C NMR
The carbon atom of the deuterated methyl group (–CD₃) exhibits two significant features:
Coupling: Due to the spin-1 nature of deuterium, the –CD₃ carbon signal is split into a multiplet (a 1:3:6:7:6:3:1 septet) because of one-bond carbon-deuterium (¹J-CD) coupling. This contrasts with the sharp quartet seen for a –¹³CH₃ group in a coupled spectrum or a singlet in a proton-decoupled spectrum. oregonstate.edu
Isotope Shift: The –CD₃ carbon resonance experiences an upfield shift (to a lower ppm value) compared to a –CH₃ carbon. This is known as the deuterium isotope effect. For toluene-α-d3, this one-bond isotope shift (¹Δ) is reported to be in the range of 817 to 869 parts per billion (ppb), depending on the solvent. cdnsciencepub.comresearchgate.net
The aromatic carbon signals are also slightly shifted upfield due to two-bond (²Δ) and four-bond (⁴Δ) isotope effects, though these are much smaller than the one-bond effect. By analyzing these characteristic shifts and splitting patterns, ¹³C NMR confirms that deuteration has occurred specifically at the methyl group and not on the aromatic ring.
Table: Comparison of Expected ¹³C NMR Data for 4-Bromotoluene and 4-Bromotoluene (Methyl D3)
| Carbon Position | 4-Bromotoluene (Approx. δ ppm) | 4-Bromotoluene (Methyl D3) (Expected δ ppm and Multiplicity) |
| C-Methyl | 21.1 | ~20.9 (Septet) |
| C1 (C-Br) | 120.3 | ~120.3 (Slightly shifted) |
| C2, C6 | 131.5 | ~131.5 (Slightly shifted) |
| C3, C5 | 130.8 | ~130.8 (Slightly shifted) |
| C4 (C-CH₃/CD₃) | 137.9 | ~137.8 (Slightly shifted) |
| Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for 4-bromotoluene is based on typical values. chemicalbook.comchemicalbook.com |
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the molecular weight and assessing the isotopic purity of 4-Bromotoluene (Methyl D3).
Verification of Isotopic Purity and Molecular Integrity
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions, making it ideal for verifying the incorporation of deuterium atoms. The molecular weight of non-deuterated 4-bromotoluene (C₇H₇Br) is approximately 170/172 amu (for the ⁷⁹Br/⁸¹Br isotopes). The successful incorporation of three deuterium atoms to form 4-Bromotoluene (Methyl D3) (C₇H₄D₃Br) increases the molecular weight by three mass units to 173/175 amu.
High-resolution mass spectrometry (HRMS) can confirm the molecular integrity by providing a highly accurate mass measurement that corresponds to the elemental formula C₇H₄D₃Br. mdpi.com Furthermore, by analyzing the relative intensities of the ion peaks corresponding to different isotopologues (d₀, d₁, d₂, d₃), MS can provide a detailed assessment of isotopic purity and distribution. A high isotopic purity would be demonstrated by the base peak appearing at m/z 173/175, with significantly lower abundances for the peaks at m/z 170-172 and 171-173, which would correspond to incompletely deuterated species.
Table: Expected Molecular Ion Peaks in Mass Spectrum
| Isotopologue | Formula | Expected m/z (for ⁷⁹Br/⁸¹Br) | Purity Indication |
| Non-deuterated | C₇H₇Br | 170 / 172 | Impurity |
| d₁-species | C₇H₆DBr | 171 / 173 | Impurity |
| d₂-species | C₇H₅D₂Br | 172 / 174 | Impurity |
| d₃-species | C₇H₄D₃Br | 173 / 175 | Target Compound |
Isotope Ratio Mass Spectrometry for Precise Quantification
For the most precise quantification of deuterium content, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is employed. This technique provides extremely accurate measurements of stable isotope ratios (D/H). cdnsciencepub.comresearchgate.net
In a typical GC-IRMS analysis, the sample is first injected into a gas chromatograph, which separates 4-Bromotoluene (Methyl D3) from any impurities. The purified compound then flows into a high-temperature reactor (pyrolysis furnace, ~1400 °C), where it is quantitatively converted into hydrogen gas (H₂ and HD). nih.gov This gas mixture is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of mass 3 (HD⁺) to mass 2 (H₂⁺).
The results are expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard, Vienna Standard Mean Ocean Water (VSMOW). This method offers exceptional precision and is a powerful tool for verifying the isotopic enrichment of deuterated compounds with high accuracy. researchgate.netfu-berlin.de
Fragmentation Pathway Analysis Utilizing Deuterium Labeling
The strategic placement of deuterium atoms on the methyl group of 4-bromotoluene serves as a powerful tool for elucidating its fragmentation patterns in mass spectrometry. rsc.org When 4-Bromotoluene (Methyl D3) is subjected to electron ionization (EI), the resulting mass spectrum provides valuable information about the stability of various fragment ions and the rearrangement processes that occur.
One of the primary fragmentation pathways for alkylbenzenes, including toluene (B28343) derivatives, involves the loss of a hydrogen atom to form a stable benzyl (B1604629) or tropylium (B1234903) cation. In the case of 4-Bromotoluene (Methyl D3), the initial molecular ion is formed by the loss of an electron. A key fragmentation step is the loss of a deuterium atom from the deuterated methyl group, leading to the formation of a bromobenzyl cation. This process is in competition with the loss of a hydrogen atom from the aromatic ring. The relative abundance of the ions resulting from these two pathways can provide information about the relative bond dissociation energies of the C-D and C-H bonds.
Another significant fragmentation pathway involves the cleavage of the C-Br bond. This can occur either before or after rearrangement of the molecular ion. The resulting phenyl cation with a deuterated methyl group can then undergo further fragmentation.
The presence of the deuterium label is particularly useful in distinguishing between different proposed fragmentation mechanisms. For instance, scrambling of hydrogen and deuterium atoms between the methyl group and the aromatic ring can be tracked by analyzing the isotopic distribution of the fragment ions. This has been instrumental in understanding the complex rearrangements that aromatic compounds undergo upon ionization. core.ac.uk
Table 1: Key Fragmentation Ions of 4-Bromotoluene (Methyl D3) in Mass Spectrometry
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [C₇H₄D₃Br]⁺ | Molecular Ion | 174 |
| [C₇H₄D₂Br]⁺ | Loss of a Deuterium Atom | 172 |
| [C₇H₃D₃]⁺ | Loss of a Bromine Atom | 95 |
| [C₆H₄D₃]⁺ | Tropylium-like Ion | 82 |
Note: The m/z values are based on the most abundant isotopes of bromine (⁷⁹Br).
Vibrational Spectroscopy Techniques
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. The substitution of hydrogen with deuterium in 4-Bromotoluene (Methyl D3) leads to predictable shifts in the vibrational frequencies, providing a clear signature of deuteration.
The most significant change observed in the FTIR spectrum of 4-Bromotoluene (Methyl D3) compared to its non-deuterated counterpart is the shift of the C-H stretching vibrations of the methyl group to lower wavenumbers. The C-H stretching bands typically appear in the 2900-3000 cm⁻¹ region. In contrast, the C-D stretching vibrations of the CD₃ group are expected to appear in the 2100-2250 cm⁻¹ region. This shift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. youtube.com
The bending vibrations of the methyl group are also affected by deuteration. The symmetric and asymmetric bending modes, which appear around 1380 cm⁻¹ and 1460 cm⁻¹ for a CH₃ group, respectively, will shift to lower frequencies for a CD₃ group. These shifts can be used to confirm the isotopic purity of the sample and to study the coupling between the methyl group vibrations and the vibrations of the aromatic ring.
Table 2: Predicted FTIR Vibrational Frequency Shifts upon Deuteration of the Methyl Group in 4-Bromotoluene
| Vibrational Mode | Typical Frequency Range (CH₃) | Predicted Frequency Range (CD₃) |
| Asymmetric C-H/C-D Stretch | 2960-2980 cm⁻¹ | ~2200-2240 cm⁻¹ |
| Symmetric C-H/C-D Stretch | 2870-2890 cm⁻¹ | ~2100-2140 cm⁻¹ |
| Asymmetric C-H/C-D Bend | 1440-1470 cm⁻¹ | ~1040-1070 cm⁻¹ |
| Symmetric C-H/C-D Bend | 1370-1390 cm⁻¹ | ~980-1000 cm⁻¹ |
Raman Spectroscopy for Characterizing Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR spectroscopy. researchgate.net While FTIR relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. For a molecule like 4-Bromotoluene (Methyl D3), certain vibrations that are weak or forbidden in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.
The C-D stretching vibrations of the methyl group in 4-Bromotoluene (Methyl D3) will also be observable in the Raman spectrum, appearing in the same 2100-2250 cm⁻¹ region as in the FTIR spectrum. The symmetric vibrations of the aromatic ring are often particularly strong in the Raman spectrum. The effect of the deuterated methyl group on the electronic structure of the benzene (B151609) ring can be subtly probed by examining shifts in the ring breathing modes and other skeletal vibrations.
Normal Coordinate Analysis for Vibrational Mode Assignment
To definitively assign the observed vibrational bands in the FTIR and Raman spectra of 4-Bromotoluene (Methyl D3) to specific molecular motions, a normal coordinate analysis (NCA) can be performed. researchgate.netnih.govresearchgate.net This computational method involves creating a theoretical model of the molecule and calculating its vibrational frequencies and modes.
Chromatographic Methods for Separation and Quantitation
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis
Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the analysis of 4-Bromotoluene (Methyl D3). researchgate.netbgu.ac.il GC provides excellent separation of volatile compounds, allowing for the isolation of 4-bromotoluene from other components in a mixture. The subsequent detection by mass spectrometry allows for both identification and isotopic analysis. researchgate.netbgu.ac.il
In a typical GC-MS analysis, the retention time of 4-Bromotoluene (Methyl D3) in the gas chromatograph will be very similar to that of its non-deuterated analog due to their similar volatilities. However, the mass spectrometer easily distinguishes between the two compounds based on their different molecular weights. The molecular ion peak for 4-Bromotoluene (Methyl D3) will appear at a higher mass-to-charge ratio (m/z) than that of 4-bromotoluene.
This technique is crucial for determining the isotopic purity of a sample of 4-Bromotoluene (Methyl D3). By comparing the integrated peak areas of the molecular ions corresponding to the deuterated and any residual non-deuterated compound, the percentage of deuterium incorporation can be accurately quantified. Furthermore, GC-MS can be used to analyze the products of chemical reactions where 4-Bromotoluene (Methyl D3) is used as a tracer, allowing for the determination of the fate of the deuterated methyl group. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of 4-Bromotoluene (Methyl D3). This method is crucial for quantifying the principal compound and detecting any process-related impurities or degradants. The inherent precision and sensitivity of HPLC allow for the separation, identification, and quantification of the deuterated compound from its non-deuterated counterpart and other potential contaminants.
Reverse-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of 4-Bromotoluene (Methyl D3) due to the non-polar nature of the molecule. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. For isotopically labeled compounds, slight differences in retention behavior compared to their non-labeled analogues can sometimes be observed. Typically, deuterated compounds may exhibit slightly shorter retention times. acs.org
Detailed Research Findings:
The development of a robust HPLC method for purity assessment involves the systematic optimization of several key parameters to achieve adequate resolution between the main component and any potential impurities. These impurities may include starting materials, by-products from the synthesis, or isomers. For 4-Bromotoluene (Methyl D3), potential impurities could consist of non-deuterated 4-bromotoluene, other bromotoluene isomers (e.g., 2-bromotoluene (B146081) and 3-bromotoluene), and over-brominated species.
A typical RP-HPLC method for the purity assessment of 4-Bromotoluene (Methyl D3) would utilize a C18 column, which provides excellent hydrophobic retention for aromatic compounds. The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water is a critical parameter that is adjusted to control the retention time and resolution. An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes. For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile buffers like formic acid are preferred. chromatographyonline.com
The following data tables outline a representative HPLC method and typical results for the purity assessment of a 4-Bromotoluene (Methyl D3) sample.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | 15 minutes |
This method is designed to provide a balance between resolution and analysis time. The selection of a C18 column offers a high degree of hydrophobicity, leading to good retention and separation of the analytes. The acetonitrile/water mobile phase is a common choice for the elution of non-polar compounds. A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, and a temperature of 30 °C ensures reproducible retention times. UV detection at 225 nm is chosen as it corresponds to a strong absorbance wavelength for the bromotoluene structure.
Table 2: Representative Purity Analysis Data
| Peak ID | Compound Name | Retention Time (min) | Area (%) |
| 1 | 2-Bromotoluene | 5.8 | 0.08 |
| 2 | 3-Bromotoluene | 6.5 | 0.12 |
| 3 | 4-Bromotoluene (non-deuterated) | 7.2 | 0.25 |
| 4 | 4-Bromotoluene (Methyl D3) | 7.1 | 99.50 |
| 5 | Dibromotoluene Isomer | 9.3 | 0.05 |
The data presented in Table 2 illustrates a typical purity profile for a high-purity batch of 4-Bromotoluene (Methyl D3). The main peak, corresponding to the deuterated compound, shows a purity of 99.50% based on the total peak area. As anticipated, the deuterated compound elutes slightly earlier than its non-deuterated counterpart. The method is also capable of separating the target compound from its positional isomers (2-bromotoluene and 3-bromotoluene) and a potential over-brominated impurity. The low levels of these impurities indicate a highly selective synthesis and purification process. The validation of such an HPLC method would typically involve assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone in the theoretical study of molecules like 4-Bromotoluene (B49008) (Methyl D3), enabling detailed analysis of its electronic and structural characteristics.
Optimized Molecular Geometries and Electronic Structure
DFT calculations, often using hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netnih.gov These calculations consistently predict the optimized geometry, providing precise bond lengths and angles. For instance, the geometry of related brominated aromatic compounds has been successfully optimized using the M06-2X functional with a 6-311++G(d,p) basis set, which strikes a balance between computational cost and accuracy. nih.gov The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate hyperconjugative interactions and charge delocalization within the molecule. researchgate.net
Prediction of Vibrational Spectra and Comparison with Experimental Data
A significant application of DFT is the prediction of vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. For deuterated compounds like 4-Bromotoluene (Methyl D3), these predictions are particularly insightful. The substitution of protium (B1232500) (H) with the heavier deuterium (B1214612) (D) isotope in the methyl group leads to a noticeable shift in the vibrational frequencies of the C-D bonds to lower wavenumbers compared to C-H bonds. Specifically, aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range, whereas C-D stretching vibrations are expected around 2200-2300 cm⁻¹. These predicted spectra can be compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netnih.gov The excellent agreement often observed between the scaled theoretical and experimental spectra validates the computational method and aids in the definitive assignment of vibrational modes. researchgate.netresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's electronic excitation energy and stability. researchgate.netschrodinger.com DFT calculations can accurately predict the energies of these orbitals. For similar aromatic compounds, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule. researchgate.net This analysis helps in predicting the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. ossila.com
Quantum Chemical Prediction of Spectroscopic Parameters
Quantum chemical methods are instrumental in predicting various spectroscopic parameters beyond vibrational frequencies. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for structural elucidation and can be compared with experimental data for validation. researchgate.net Time-dependent DFT (TD-DFT) calculations can also be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov
Thermodynamic Property Calculations for Deuterated Compounds
Mechanistic Pathway Modeling and Transition State Analysis
Computational Elucidation of Reaction Energetics and Barriers
The study of reaction energetics and the characterization of energy barriers are fundamental to understanding and predicting the course of a chemical reaction. Computational methods allow for the detailed exploration of potential energy surfaces, identifying intermediates and transition states that govern the reaction mechanism.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecular systems, including those involved in complex catalytic cycles. uga.edu For instance, theoretical studies on the Suzuki-Miyaura cross-coupling reaction involving 4-bromotoluene provide a clear example of how computation can elucidate reaction mechanisms. In a detailed study of the oxidative addition step, a critical phase in the catalytic cycle, various potential pathways for the addition of 4-bromotoluene to a palladium catalyst were modeled. researchgate.net The calculations revealed that the thermodynamic and kinetic favorability of the reaction depends significantly on the direction of the substrate's approach to the metal center. researchgate.net
The analysis of the Gibbs free energy (ΔG) for the formation of different palladium adducts and the corresponding activation barriers (ΔG‡) demonstrated a clear preference for specific reaction coordinates. researchgate.net Such computational findings are crucial for rationalizing catalyst performance and designing more efficient catalytic systems.
Table 1: Calculated Energetic Data for the Oxidative Addition of 4-Bromotoluene in a Model Suzuki-Miyaura Reaction researchgate.net
| Reaction Path | Relative Stability (kcal/mol) | Activation Barrier (ΔG‡) (kcal/mol) | Kinetic Favorability |
| Path A | High (Less Stable) | High | Unfavorable |
| Path B | High (Less Stable) | High | Unfavorable |
| Path C | Low (More Stable) | Low | Favorable |
| Path D | Low (More Stable) | Moderate | Less Favorable than C |
| This table illustrates how computational chemistry can quantify and compare different reaction pathways. Data is based on the findings from a DFT study on a model system. researchgate.net |
Prediction of Isotope Effects on Reaction Rates and Selectivity
A central application of theoretical chemistry in the context of isotopically labeled compounds is the prediction and interpretation of kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org It is a sensitive probe of the reaction mechanism, providing information about bond breaking or forming in the rate-determining step. researchgate.netosti.gov
The primary kinetic isotope effect arises from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, meaning it is stronger and requires more energy to break. Consequently, if a C-D bond is cleaved in the rate-determining step, the reaction will be slower compared to the C-H analogue, resulting in a "normal" KIE (kH/kD > 1). core.ac.uk For 4-Bromotoluene (Methyl D3), a significant primary KIE would be anticipated for reactions that involve the activation or cleavage of a C-D bond in the methyl group as the rate-limiting event.
Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution occurs at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orgcore.ac.uk These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment between the reactant and the transition state. For 4-Bromotoluene (Methyl D3), deuteration of the methyl group could induce secondary isotope effects in reactions such as nucleophilic aromatic substitution or oxidative addition at the C-Br bond, providing insight into the structure of the transition state.
Quantum chemical calculations, particularly DFT, can accurately predict KIEs by computing the vibrational frequencies for both the light (H) and heavy (D) isotopologues in their ground states and at the transition state. nih.gov The agreement between calculated and experimental KIEs serves as a strong validation of a proposed reaction mechanism. nih.gov This predictive power is invaluable for distinguishing between competing reaction pathways and understanding the origins of reaction selectivity. researchgate.net
Table 2: Theoretical Classification and Typical Magnitudes of Deuterium Kinetic Isotope Effects (kH/kD)
| Type of KIE | Description | Typical kH/kD Value Range | Implication for 4-Bromotoluene (Methyl D3) |
| Primary | The C-D bond is broken/formed in the rate-determining step. core.ac.uk | 2 - 7 | Expected for reactions involving C-D bond cleavage at the methyl group. |
| Secondary α | Isotopic substitution on the carbon undergoing a change in hybridization (e.g., sp² to sp³). wikipedia.org | 0.8 - 1.2 | Possible if the methyl-bearing carbon is involved in rehybridization during the transition state of a ring-based reaction. |
| Secondary β | Isotopic substitution on a carbon adjacent to the reacting center. wikipedia.org | 1.15 - 1.3 | Expected for reactions at the C-Br bond or the aromatic ring, providing insight into hyperconjugation and steric effects in the transition state. |
| This table summarizes the general principles and expected values for KIEs, which can be computationally predicted and applied to reactions involving 4-Bromotoluene (Methyl D3). |
Advanced Research Applications and Methodological Contributions
Isotopic Tracing in Complex Biological and Biochemical Systems
Stable isotope tracing allows researchers to follow the journey of a molecule through the intricate network of biochemical reactions within a cell or organism. springernature.com By introducing a labeled compound, scientists can gain unparalleled insights into metabolic processes, moving beyond static snapshots to a dynamic understanding of pathway activity. bitesizebio.comnih.gov
The core principle of metabolic tracing is to introduce a labeled substrate and monitor the appearance of the isotopic label in downstream metabolites. springernature.combitesizebio.com In this context, 4-Bromotoluene (B49008) (Methyl D3) can be used to investigate the metabolic fate of the toluene (B28343) moiety. When introduced to a biological system, such as cell cultures or animal models, the deuterated methyl group acts as a beacon. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can distinguish between the deuterated compound and its non-deuterated metabolites.
For instance, if the methyl group of toluene is a target for oxidation by cytochrome P450 enzymes, researchers could track the formation of deuterated p-bromobenzyl alcohol and subsequently deuterated p-bromobenzoic acid. Observing the pattern and rate of appearance of these labeled metabolites provides direct evidence of this specific metabolic pathway. Flux analysis, which measures the rate of turnover of molecules through a metabolic pathway, can also be performed. By measuring the rate at which the pool of 4-Bromotoluene (Methyl D3) is depleted and the rate at which its labeled metabolites are formed, researchers can quantify the activity of specific enzymatic pathways under various physiological or pathological conditions.
Deuterated compounds are invaluable in pharmacokinetic (PK) studies, which examine how an organism absorbs, distributes, metabolizes, and excretes a substance. A primary contribution of deuteration in this field is its ability to probe the deuterium (B1214612) kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of this bond, such as oxidation of the methyl group, will occur at a slower rate for the deuterated compound.
This effect allows researchers to determine if a particular metabolic pathway is a major route of clearance for a drug or xenobiotic. By administering an equimolar mixture of 4-bromotoluene and 4-Bromotoluene (Methyl D3) to a test system, the ratio of the two compounds and their respective metabolites can be monitored over time. A significant change in this ratio in favor of the non-deuterated compound would indicate that methyl group oxidation is a primary metabolic pathway. This information is crucial in drug design for optimizing metabolic stability and duration of action.
Table 1: Illustrative Pharmacokinetic Parameters Comparing 4-Bromotoluene and its Deuterated Analog
| Parameter | 4-Bromotoluene (Non-labeled) | 4-Bromotoluene (Methyl D3) | Implication of a Slower Metabolism |
| Metabolic Clearance (CL) | High | Lower | Reduced rate of enzymatic breakdown |
| Biological Half-life (t½) | Short | Longer | Compound remains in the system for a longer period |
| Area Under the Curve (AUC) | Standard | Higher | Increased overall exposure of the system to the compound |
While 4-Bromotoluene (Methyl D3) itself is not an imaging agent, it serves as a critical building block for the synthesis of more complex molecules used in diagnostics and medical imaging. core.ac.uk The presence of the bromine atom is particularly significant, as it allows for a wide range of cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to construct larger, more functional probes.
The deuterated methyl group can be strategically retained in the final product to enhance its metabolic stability, a desirable characteristic for imaging probes to ensure they reach their target and provide a clear signal before being metabolized and cleared from the body. Furthermore, the bromine atom can be replaced with a radioisotope, such as Bromine-76 (⁷⁶Br), a positron emitter used in Positron Emission Tomography (PET). In such a scenario, the deuterated methyl group would help ensure that the metabolic profile of the resulting PET tracer is well-defined and predictable, improving the quality and reliability of the diagnostic images.
Environmental and Analytical Chemistry Applications
The precision afforded by isotopic labeling makes 4-Bromotoluene (Methyl D3) an essential tool for monitoring and understanding the behavior of pollutants in the environment.
4-bromotoluene is recognized as an environmental chemical used as a solvent and chemical intermediate. guidechem.comhaz-map.com Understanding its persistence, transport, and degradation in soil and water is crucial for environmental risk assessment. 4-Bromotoluene (Methyl D3) can be used as a tracer in controlled laboratory or field studies to mimic the behavior of the pollutant.
By "spiking" a soil or water sample with a known amount of the deuterated compound, researchers can track its movement and breakdown over time. For example, studies on similar compounds like methyl bromide show that degradation in soil can occur via nucleophilic substitution, where the methyl group is transferred to organic matter, rather than simple hydrolysis to methanol. usda.gov Using 4-Bromotoluene (Methyl D3), scientists could definitively test this hypothesis by searching for deuterated methyl groups incorporated into soil humic substances, providing direct evidence of the degradation mechanism. This level of mechanistic detail is difficult to obtain without isotopic labeling.
One of the most widespread applications of 4-Bromotoluene (Methyl D3) is as an internal standard for the quantitative analysis of its non-deuterated counterpart and other related volatile organic compounds (VOCs) in environmental samples. The technique used is called isotope dilution mass spectrometry.
The process involves adding a precise amount of 4-Bromotoluene (Methyl D3) to a sample (e.g., water, soil extract) before any processing or analysis. The deuterated standard is chemically identical to the target analyte (the pollutant), so it behaves in the same way during extraction, cleanup, and injection into an analytical instrument like a GC-MS. Any loss of the target analyte during sample preparation will be matched by a proportional loss of the internal standard. Because the mass spectrometer can easily distinguish between the deuterated standard (e.g., mass-to-charge ratio m/z 94 for the CD₃-phenyl fragment) and the non-deuterated analyte (m/z 91 for the CH₃-phenyl fragment), the initial concentration of the pollutant can be calculated with exceptional accuracy and precision based on the final ratio of the two compounds.
Table 2: Example of Isotope Dilution Analysis for 4-Bromotoluene in a Water Sample
| Sample Step | Analyte (4-Bromotoluene) | Internal Standard (4-Bromotoluene (Methyl D3)) | Analyte/Standard Ratio |
| Initial Spiking | Unknown Concentration (X) | 10.0 ng/L (Added) | N/A |
| After Extraction (20% loss) | 80% of X remains | 8.0 ng/L remain | Unchanged |
| GC-MS Measurement | Peak Area = 45,000 | Peak Area = 50,000 | 0.90 |
| Calculated Concentration | 9.0 ng/L |
This table illustrates how the ratio remains constant despite sample loss, enabling accurate quantification.
Studies on Biogeochemical Cycles and Nutrient Flow
The use of stable isotopes as tracers is a cornerstone of modern environmental science, providing unparalleled insights into the movement and transformation of substances within ecosystems. resolvemass.cadtic.mil Deuterated compounds, in particular, are highly effective for tracking the fate and transport of organic pollutants. dtic.milprolynxinc.com While direct studies explicitly naming 4-Bromotoluene (Methyl D3) are not prevalent in the literature, the established principles of isotope tracing highlight its significant potential in this field.
Deuterium (²H) serves as an ideal conservative tracer because it can be incorporated into organic molecules without significantly altering their chemical behavior, yet it provides a distinct mass signature for detection. resolvemass.ca Scientists can introduce a deuterated organic compound into an environmental system, such as a watershed or soil column, to trace the pathways of analogous pollutants. prolynxinc.com This method allows for the quantitative assessment of processes like biodegradation, sorption, and transport through different environmental compartments. prolynxinc.com
Brominated aromatic compounds, the class to which 4-bromotoluene belongs, are of environmental interest. By using 4-Bromotoluene (Methyl D3) as a tracer, researchers could monitor the environmental fate of these pollutants. The stable, non-radioactive CD₃ group acts as a "tag," allowing scientists to follow the molecule's journey, differentiate it from naturally occurring compounds, and quantify its degradation over time. nsf.gov This isotopic labeling is crucial for validating remediation strategies and understanding the complex biogeochemical cycles of persistent organic pollutants. prolynxinc.comnsf.gov
Role as Key Building Blocks in Advanced Organic Synthesis
The dual functionality of 4-Bromotoluene (Methyl D3)—a reactive bromine atom on an aromatic ring and a stable isotopic label—makes it a valuable precursor in specialized organic synthesis. It enables the precise introduction of a deuterated p-tolyl moiety into complex molecular architectures.
The bromine atom in 4-Bromotoluene (Methyl D3) serves as a versatile handle for a variety of transformations, most notably in the formation of organometallic reagents and in metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, and using the deuterated analogue allows for the creation of specifically labeled target molecules.
One primary application is the formation of the corresponding Grignard reagent, 4-(methyl-d3)phenylmagnesium bromide. wikipedia.orgacs.org This reagent can then be reacted with a wide range of electrophiles to create new carbon-carbon bonds, effectively transferring the deuterated tolyl group. For example, reaction with D₂O can produce toluene-d3, while reaction with aldehydes or ketones can yield deuterated secondary or tertiary alcohols, respectively. acs.orgacs.org
Furthermore, 4-Bromotoluene (Methyl D3) is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, the compound is coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new biaryl structure. nih.govresearchgate.net This method has been used to synthesize complex drug intermediates where the deuterated methyl group serves as a metabolic blocker or as a spectroscopic probe. nih.gov The versatility of cross-coupling allows for the efficient synthesis of a wide array of deuterated compounds that would be difficult to prepare by other means.
| Reaction Type | Reactant(s) | Key Product Type | Significance |
|---|---|---|---|
| Grignard Reaction | 4-Bromotoluene (Methyl D3) + Mg | 4-(methyl-d3)phenylmagnesium bromide | Forms a versatile nucleophile for creating new C-C bonds with the deuterated label. wikipedia.orgacs.org |
| Suzuki-Miyaura Coupling | 4-Bromotoluene (Methyl D3) + Arylboronic Acid | Deuterated Biaryl Compounds | Enables synthesis of complex deuterated molecules, including pharmaceutical intermediates. nih.govacs.org |
| Heck Coupling | 4-Bromotoluene (Methyl D3) + Alkene | Deuterated Stilbenes and Cinnamates | Forms C-C bonds between the deuterated aryl group and an alkene. |
| Buchwald-Hartwig Amination | 4-Bromotoluene (Methyl D3) + Amine | Deuterated N-Aryl Amines | Constructs C-N bonds, introducing the labeled group into amine-containing structures. |
Understanding reaction mechanisms is crucial for the design and optimization of new catalysts. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, and compounds like 4-Bromotoluene (Methyl D3) are ideal for such studies. wikipedia.orglibretexts.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org
By comparing the reaction rate of 4-Bromotoluene (Methyl D3) with its non-deuterated counterpart, 4-bromotoluene, researchers can determine if the cleavage of a C-H bond in the methyl group is involved in the rate-determining step of a catalytic cycle. acs.org If the C-D bond is broken in the slowest step, a significant "primary" KIE (kH/kD > 1) will be observed because the C-D bond is stronger and requires more energy to break than a C-H bond. acs.orgrsc.org
This approach has been applied to study mechanisms of C-H activation and cross-dehydrogenative couplings catalyzed by transition metals like palladium. nih.gov For instance, a large KIE would provide strong evidence for a mechanism where the catalyst directly activates the methyl C-H bond. Conversely, the absence of a KIE (kH/kD ≈ 1) would suggest that this bond-breaking event occurs in a fast step after the rate-determining step, or not at all. researchgate.net Such mechanistic insights are invaluable for rationally designing more efficient and selective catalysts for challenging chemical transformations.
Materials Science Research and Development
The unique physical properties conferred by deuterium substitution are being increasingly exploited in materials science. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can be leveraged to create materials with superior performance characteristics. 4-Bromotoluene (Methyl D3) can serve as a precursor to monomers used in the synthesis of these advanced materials.
A well-established consequence of the kinetic isotope effect is that C-D bonds are more resistant to cleavage than C-H bonds. This increased bond strength can be translated into enhanced material stability against thermal, oxidative, and photolytic degradation. dtic.milisotope.com By strategically incorporating deuterium into the molecular structure of polymers or organic electronic materials, their functional lifespan can be significantly extended. resolvemass.cauky.edu
This principle is particularly impactful in the field of organic light-emitting diodes (OLEDs). The degradation of the organic materials, especially the blue emitters, is a major factor limiting the lifetime and brightness of OLED displays. isotope.com Research has shown that replacing vulnerable C-H bonds with C-D bonds in the host and transport layer materials can increase device lifetime by a factor of five or more. acs.orgisotope.com This "deuterium stabilization" allows OLEDs to be run at higher brightness levels without compromising their longevity. isotope.com Precursors like 4-Bromotoluene (Methyl D3) could be used to synthesize the deuterated building blocks required for these high-performance OLED materials.
Similarly, in polymer science, deuteration can inhibit degradation pathways that are initiated by C-H bond cleavage, such as autoxidation. dtic.milcdnsciencepub.com This leads to polymers with greater resistance to aging and environmental stressors.
Beyond enhancing stability, isotopic substitution can also be used to modulate and control the reactivity of monomers during polymerization and the properties of the resulting polymer. The difference in bond strength between C-H and C-D can influence reaction rates, offering a subtle yet powerful method for tuning material properties. nih.govacs.org
For example, in certain polymerization reactions, if the abstraction of a hydrogen from the monomer is part of the rate-determining step, using a deuterated monomer will slow down the reaction. nih.govacs.org This has been demonstrated in drug delivery systems where a polymer hydrogel is designed to degrade via a β-elimination reaction. Replacing a key hydrogen with deuterium slowed the degradation rate by a factor of ~2.5, allowing for prolonged, controlled release of the drug and biodegradation of the polymer matrix. nih.gov
The location of the deuterium atom on the monomer is critical. Studies on the synthesis of poly(N-isopropylacrylamide) microgels found that deuterating the isopropyl group prevented the necessary cross-linking reaction from occurring, whereas deuterating the vinyl group (which becomes the polymer backbone) allowed the polymerization to proceed. rsc.org This demonstrates that specific deuteration can be used to direct reaction pathways and control the final polymer architecture. Precursors such as 4-Bromotoluene (Methyl D3) can be functionalized to produce a variety of deuterated monomers, providing access to polymers with precisely tailored reactivity and degradation profiles.
| Application Area | Effect of Deuteration (C-D vs. C-H) | Resulting Property | Example |
|---|---|---|---|
| Organic Electronics (OLEDs) | Increased bond strength at vulnerable sites | Enhanced operational lifetime and resistance to degradation. acs.orgisotope.com | Deuterated host materials prevent degradation, allowing for brighter, longer-lasting displays. isotope.com |
| Polymer Stability | Inhibition of radical-initiated degradation pathways (autoxidation) | Improved thermal and oxidative stability. resolvemass.cadtic.mil | Polymers with deuterated backbones or side chains show slower aging. cdnsciencepub.com |
| Controlled Drug Delivery | Slower rate of bond cleavage in degradable linkers (KIE) | Prolonged and predictable drug release and polymer biodegradation. nih.gov | Deuterated hydrogel crosslinkers degrade more slowly in vivo. nih.gov |
| Polymerization Control | Altered monomer reactivity depending on the site of deuteration | Control over polymerization kinetics and final polymer structure. rsc.org | Selective deuteration on a monomer can enable or disable specific cross-linking reactions. rsc.org |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 4-Bromotoluene (Methyl D3) with high purity for kinetic isotope effect studies?
- Methodology :
- Synthesis : Use radical bromination of toluene-d3 with N-bromosuccinimide (NBS) in carbon tetrachloride. Optimize stoichiometry (1:1.1 molar ratio of toluene-d3 to NBS) and reaction time (6–8 hours under reflux) to minimize byproducts like dibrominated compounds .
- Purification : Perform fractional distillation under reduced pressure (boiling point ~184°C, density 1.39 g/mL). Calculate vapor-phase losses using the ideal gas law (PV = nRT) with column volume (16 mL) and boiling point temperature (457 K) to estimate uncollected moles (≈0.12 mol) .
- Characterization : Confirm isotopic purity (>98 atom% D) via mass spectrometry and structural integrity via (absence of proton signals at δ 2.3 ppm for CH3 group) .
Q. What safety protocols are critical when handling 4-Bromotoluene in cross-coupling reactions?
- Methodology :
- Hazard Mitigation : Use fume hoods to prevent inhalation (LC50 in rats: 6800 mg/m³). Wear nitrile gloves and safety goggles to avoid skin/eye contact (LD50 in mice: 1860 mg/kg) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup due to low solubility in water .
- Reactivity Risks : Store away from strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
Q. Which analytical techniques resolve contradictions in quantifying 4-Bromotoluene derivatives in complex mixtures?
- Methodology :
- Chromatography : Use GC-MS with a DB-5 column (30 m × 0.25 mm) for baseline separation of 4-Bromotoluene from o-bromotoluene (retention time difference: 1.2 min) .
- Spectroscopy : Apply to distinguish regioisomers (e.g., C-Br signal at δ 122 ppm for para-substitution vs. δ 130 ppm for ortho) .
Advanced Research Questions
Q. How does isotopic labeling (D3) impact the mechanistic study of Suzuki-Miyaura couplings involving 4-Bromotoluene?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of C7H7Br vs. C7D7Br in Pd-catalyzed couplings. Use > 1 to infer oxidative addition as the rate-determining step .
- Deuterium Tracing : Monitor deuterium retention in 4-methylbiphenyl products via to assess isotopic scrambling during catalysis .
Q. What strategies optimize catalytic efficiency in C-O bond formation using 4-Bromotoluene as an aryl halide precursor?
- Methodology :
- Catalyst Screening : Test CuI/Cs2CO3 systems in coupling 4-Bromotoluene with 2,4-dimethylphenol. Optimize ligand choice (e.g., 1,10-phenanthroline boosts yield to 89%) .
- Solvent Effects : Use DMF for polar intermediates or toluene for sterically hindered substrates. Track turnover frequency (TOF) via in situ IR spectroscopy .
Q. How do intermolecular interactions (C–H···Br) influence the crystallographic packing of 4-Bromotoluene derivatives?
- Methodology :
- X-Ray Diffraction : Solve crystal structures at 100 K to identify halogen bonding (Br···H distances: 2.8–3.0 Å) and quantify lattice energy via Hirshfeld surface analysis .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to correlate packing motifs with thermodynamic stability (ΔG < -5 kcal/mol favors layered arrangements) .
Q. Why do discrepancies arise in reported reaction yields for photochlorination of 4-Bromotoluene, and how can they be resolved?
- Methodology :
- Light Source Calibration : Standardize UV intensity (254 nm, 15 W) to ensure consistent radical initiation. Use actinometry with ferrioxalate to quantify photon flux .
- Byproduct Analysis : Employ LC-TOF to detect polychlorinated byproducts (e.g., dichlorotoluene) and adjust chlorine gas flow rates to suppress overhalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
